4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolopyridine precursor, followed by the introduction of the 2-methoxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield pyrrolopyridine derivatives with different oxidation states.
Scientific Research Applications
4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity and function. The 2-methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyrrolopyridines such as:
- 4-Bromo-3-chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Iodo-3-bromo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to compounds with only one type of halogen. This dual halogenation can enhance its versatility in synthetic applications and its potential as a multifunctional molecule in research .
Biological Activity
Overview
4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. The presence of both bromine and iodine atoms enhances its reactivity and biological activity, making it a subject of interest in various research domains.
Property | Value |
---|---|
Molecular Formula | C13H18BrI2N2O |
Molecular Weight | 453.19 g/mol |
IUPAC Name | This compound |
SMILES | CSi(C)CCOCN1C=C(C2=C(C=CN=C21)Br)I |
The compound's structure features a pyrrolo[2,3-b]pyridine core, which is known for its role in various biological activities. The dual halogenation (bromine and iodine) contributes to its unique reactivity profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen atoms can form halogen bonds with nucleophilic sites on proteins or nucleic acids, potentially influencing enzyme activity and receptor interactions. The 2-methoxyethyl group enhances the compound's solubility and bioavailability, facilitating its cellular uptake and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity
Studies have suggested that pyrrolo[2,3-b]pyridine derivatives may inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of tyrosine hydroxylase, an enzyme critical in dopamine synthesis. Inhibition of this enzyme could have implications for treating neurological disorders .
Neuroprotective Effects
Preliminary studies indicate that derivatives of pyrrolo[2,3-b]pyridine may exhibit neuroprotective properties by modulating inflammatory pathways and reducing oxidative stress in neuronal cells .
Case Studies
- Anticancer Studies : A study conducted on similar pyrrolo[2,3-b]pyridine compounds demonstrated their ability to inhibit cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest .
- Neuroprotective Studies : Research on neuroprotective effects highlighted the ability of certain derivatives to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions including halogenation and functional group modifications. This compound serves as a valuable building block in organic synthesis and medicinal chemistry for developing new therapeutic agents.
Synthetic Route Example:
- Starting Material : Pyrrolo[2,3-b]pyridine.
- Bromination/Iodination : Using appropriate halogenating agents.
- Functionalization : Introduction of the 2-methoxyethyl group through alkylation reactions.
- Purification : Employing techniques like column chromatography to isolate the final product.
Properties
IUPAC Name |
4-bromo-3-iodo-1-(2-methoxyethyl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIN2O/c1-15-5-4-14-6-8(12)9-7(11)2-3-13-10(9)14/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPVVJPSTWXIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=C(C=CN=C21)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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